![molecular formula C17H14N4O2S B2791797 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide CAS No. 671199-19-2](/img/structure/B2791797.png)

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

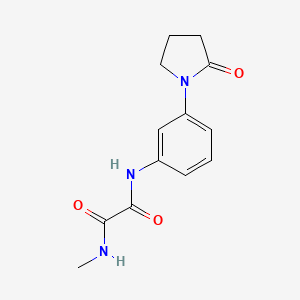

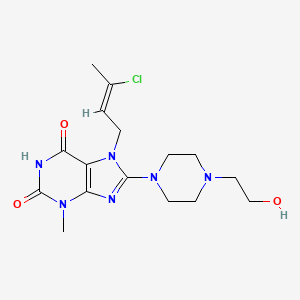

The compound “2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide” is a complex organic molecule that contains several functional groups including a triazoloquinoline group, a thio group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The triazoloquinoline group is a fused ring system that includes a triazole ring (a five-membered ring with two nitrogen atoms and three carbon atoms) and a quinoline ring (a fused six-membered benzene ring and five-membered pyridine ring). The thio group (-SH) is likely attached to this core at the 2-position. The acetamide group (CH3CONH-) is likely attached to a furan ring, which is then attached to the core structure .Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the various functional groups. For example, the triazole ring is known to participate in a variety of chemical reactions. The thio group might be susceptible to oxidation, and the acetamide group could undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents. The aromatic rings in the structure could contribute to its stability and might also influence its optical properties .Wissenschaftliche Forschungsanwendungen

- Researchers have investigated the potential of this compound as an anti-tumor agent. Specifically, a derivative of this compound, 22i , demonstrated excellent anti-tumor activity against cancer cell lines such as A549, MCF-7, and HeLa. Its IC50 values were 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .

- The compound has been explored as a PARP1 inhibitor. These inhibitors play a crucial role in investigating the mechanism of acquired resistance to PARP1 inhibitors. They also hold promise as therapeutic agents for treating HR-deficient cancers, potentially overcoming acquired resistance .

- In the context of tuberculosis (TB) research, derivatives of this compound have been studied. Specifically, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, which share structural similarities, have shown promise as anti-TB agents. These compounds target shikimate dehydrogenase, an essential protein in chorismate biosynthesis .

- Some newly synthesized triazolo derivatives, including those related to this compound, have been evaluated for their in vitro antibacterial activity. Notably, several of these compounds exhibited interesting antibacterial effects against Staphylococcus aureus .

- A practical one-pot synthesis method has been developed to access substituted [1,2,4]triazolo[4,3-a]pyridines. This method allows for the efficient preparation of these compounds from readily available starting materials, making it a valuable synthetic route .

Anti-Tumor Activity

PARP1 Inhibition

Anti-Tuberculosis Agents

Antibacterial Activity

Synthetic Access to [1,2,4]Triazolo[4,3-a]pyridines

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA . This disruption can inhibit the replication and transcription processes of the DNA, leading to cell death .

Biochemical Pathways

The compound’s interaction with DNA affects the DNA replication and transcription pathways . By intercalating into the DNA, the compound disrupts these pathways, preventing the cell from replicating its DNA and producing necessary proteins . This leads to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

These profiles can provide insights into the compound’s bioavailability, half-life, potential for toxicity, and other pharmacokinetic properties .

Result of Action

The result of the compound’s action is cell death , particularly in rapidly dividing cells such as cancer cells . This is due to the disruption of DNA replication and transcription processes caused by the compound’s intercalation into the DNA .

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S/c22-16(18-10-13-5-3-9-23-13)11-24-17-20-19-15-8-7-12-4-1-2-6-14(12)21(15)17/h1-9H,10-11H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJAJEUCKCCBFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-Methyl-1-(oxan-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2791714.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl-1,2-thiazole-5-carboxylic acid](/img/structure/B2791719.png)

![2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2791720.png)

![N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2791721.png)

![5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2791722.png)

![2,4-Dimethyl-6-propoxypyrrolo[1,2-a]pyrimidine-7,8-dicarbonitrile](/img/structure/B2791723.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2791729.png)

![5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2791732.png)